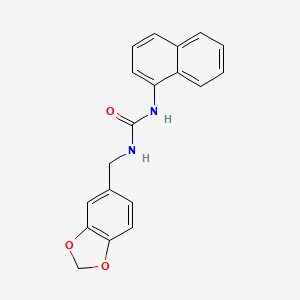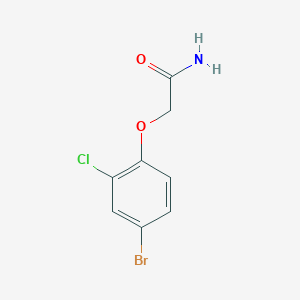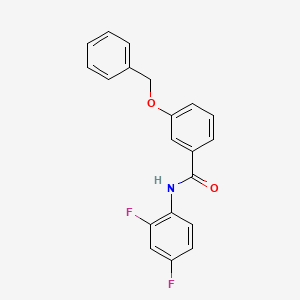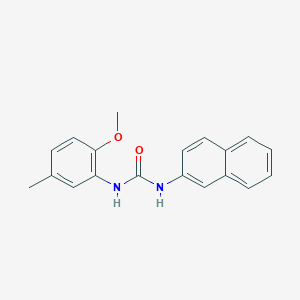![molecular formula C16H16ClNO2 B5747526 3-chloro-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5747526.png)
3-chloro-N-[2-(4-methylphenoxy)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-[2-(4-methylphenoxy)ethyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as Compound A and is a member of the benzamide family. Compound A has been found to possess various biological properties, including anti-inflammatory, antitumor, and analgesic effects.
作用機序
The mechanism of action of Compound A is not fully understood. However, it has been proposed that Compound A exerts its biological effects by inhibiting the NF-κB signaling pathway. This pathway is involved in the regulation of inflammation and immune response. Compound A has been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Compound A has been found to possess various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and reduce pain. Additionally, Compound A has been found to have a low toxicity profile, making it a promising candidate for therapeutic applications.
実験室実験の利点と制限
One of the main advantages of using Compound A in lab experiments is its low toxicity profile. This makes it a safe compound to use in animal studies. Additionally, Compound A has been found to be stable under various conditions, making it easy to handle and store. However, one of the limitations of using Compound A in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to animals.
将来の方向性
There are several future directions for research on Compound A. One area of interest is the development of new formulations of Compound A that improve its solubility in water. This would make it easier to administer the compound to animals. Additionally, further research is needed to fully understand the mechanism of action of Compound A. This would enable the development of more targeted therapies based on this compound. Finally, more research is needed to explore the potential therapeutic applications of Compound A in humans.
Conclusion
In conclusion, 3-chloro-N-[2-(4-methylphenoxy)ethyl]benzamide is a promising compound with potential therapeutic applications. It possesses anti-inflammatory, antitumor, and analgesic properties and has a low toxicity profile. While there are limitations to using Compound A in lab experiments, there are several future directions for research that could lead to the development of new therapies based on this compound.
合成法
The synthesis of Compound A involves a multi-step process that begins with the reaction of 4-methylphenol and ethylene oxide to produce 2-(4-methylphenoxy)ethanol. This intermediate is then reacted with 3-chlorobenzoyl chloride in the presence of a base to form Compound A. The final product is obtained through purification and isolation steps.
科学的研究の応用
Compound A has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Compound A has also been found to possess antitumor properties and has been shown to induce apoptosis in cancer cells. Additionally, Compound A has been found to possess analgesic properties and has been shown to reduce pain in animal models.
特性
IUPAC Name |
3-chloro-N-[2-(4-methylphenoxy)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-12-5-7-15(8-6-12)20-10-9-18-16(19)13-3-2-4-14(17)11-13/h2-8,11H,9-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTMADZGGMSLLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperazine](/img/structure/B5747453.png)



![2-(3,4-dichlorophenyl)-N'-[(3,4-dimethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5747498.png)


![ethyl 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5747513.png)

![2-phenyl[1,3]thiazolo[3,2-a]quinolin-10-ium-1-olate](/img/structure/B5747532.png)
![7-(difluoromethyl)-N-(2-methoxybenzyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5747533.png)
![N-(tert-butyl)-N'-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5747540.png)
![N-{[(3-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}nicotinamide](/img/structure/B5747562.png)
